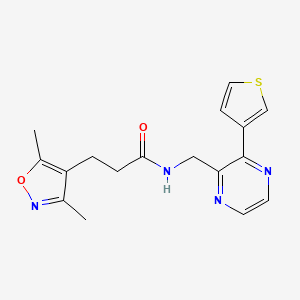

3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide

Description

3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-14(12(2)23-21-11)3-4-16(22)20-9-15-17(19-7-6-18-15)13-5-8-24-10-13/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXMMRXWXRUIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,5-dimethylisoxazole and 3-(thiophen-3-yl)pyrazine. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide

- 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

- [3-(thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride

Uniqueness

Compared to similar compounds, 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the isoxazole, thiophene, and pyrazine rings within a single molecule provides a versatile scaffold for further chemical modifications and applications in various fields of research.

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034493-30-4

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O3S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 2034493-30-4 |

The compound features a dimethylisoxazole ring, which is known for its diverse biological properties, and a thiophenyl-pyrazinyl moiety that may contribute to its pharmacological effects.

Research indicates that compounds similar to 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide often exhibit activity against various biological targets. The following mechanisms have been identified:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have demonstrated MAO inhibitory activity, which is crucial for regulating neurotransmitter levels in the brain. For instance, studies have shown that certain derivatives can inhibit MAO-A with IC50 values in the low micromolar range .

- Bromodomain Inhibition : Recent investigations into related isoxazole derivatives have highlighted their potential as inhibitors of bromodomain proteins, particularly BRD4, which plays a role in cancer cell proliferation .

Pharmacological Effects

The pharmacological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, particularly in hematologic cancers .

- Neuroprotective Effects : By inhibiting MAO-A, the compound could potentially exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies : A study focusing on similar compounds reported significant MAO-A inhibition with several derivatives showing IC50 values ranging from 0.060 μM to 0.241 μM . While specific data for our compound is not yet available, these findings suggest a promising avenue for further exploration.

- Antiproliferative Activity : In research involving bromodomain inhibitors, compounds structurally related to our target exhibited potent antiproliferative effects against U266 cancer cells with an IC50 value of 2.1 μM . This highlights the potential efficacy of compounds featuring the same core structure.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.